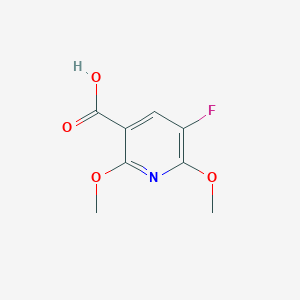

5-Fluoro-2,6-dimethoxynicotinic acid

Description

5-Fluoro-2,6-dimethoxynicotinic acid (CAS: 166904-09-2) is a fluorinated pyridine derivative characterized by a fluorine atom at position 5, methoxy groups at positions 2 and 6, and a carboxylic acid moiety at position 3. Its molecular formula is C₈H₈FNO₅, with a molecular weight of 217.15 g/mol. This compound is commercially available at 95% purity and is utilized as a reagent in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-fluoro-2,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNHDLQKPNBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,6-dimethoxynicotinic acid typically involves the fluorination of 2,6-dimethoxynicotinic acid. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as Selectfluor, is used under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of 5-Fluoro-2,6-dimethoxynicotinic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dimethoxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxy-5-fluorobenzoic acid.

Reduction: Formation of 2,6-dimethoxy-5-fluorobenzyl alcohol.

Substitution: Formation of 2,6-dimethoxy-5-aminonicotinic acid or 2,6-dimethoxy-5-thionicotinic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Agents

5-Fluoro-2,6-dimethoxynicotinic acid serves as an intermediate in the synthesis of naphthyridine antibacterial agents. These compounds exhibit potent antibacterial activity, making them valuable in developing new antibiotics. The synthesis process involves converting derivatives of 5-fluoronicotinic acid into naphthyridine structures, which have shown effectiveness against resistant bacterial strains .

2. Anticancer Research

Research indicates that compounds derived from 5-fluoro-2,6-dimethoxynicotinic acid may possess anticancer properties. For instance, studies on related fluorinated pyridine derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, including human lung and breast cancer cells. The mechanism often involves inducing apoptosis through reactive oxygen species accumulation .

Agricultural Applications

1. Herbicides

The compound has been investigated for its potential use as a herbicide. Its structural analogs exhibit herbicidal properties that can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for integrated pest management strategies in agriculture .

Data Table: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents | Key intermediate in naphthyridine synthesis |

| Anticancer research | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide development | Selective inhibition of weed growth |

Case Studies

Case Study 1: Synthesis of Naphthyridine Antibiotics

In a study published by RSC Publishing, researchers successfully synthesized naphthyridine derivatives from 5-fluoro-2,6-dimethoxynicotinic acid. The resulting compounds were tested against various bacterial strains, showing promising antibacterial activity and lower toxicity profiles compared to traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer potential of fluorinated pyridine derivatives derived from 5-fluoro-2,6-dimethoxynicotinic acid. The findings indicated significant cytotoxicity against human lung (A-549) and breast (MDA-MB-231) cancer cell lines, with mechanisms involving mitochondrial dysfunction and ROS generation .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2,6-Dichloro-5-fluoronicotinic Acid

- CAS : 82671-06-5

- Molecular Formula: C₆H₂Cl₂FNO₂

- Molecular Weight : 209.99 g/mol

- Key Differences :

- Substitutes methoxy groups with chlorine atoms at positions 2 and 5.

- Chlorine’s electronegativity increases the acidity of the carboxylic acid group compared to methoxy-substituted derivatives.

- Lower molecular weight (209.99 vs. 217.15) due to fewer oxygen atoms.

- Applications : Used as a precursor in agrochemicals and antimicrobial agents, leveraging its halogenated structure for enhanced reactivity in nucleophilic substitutions .

5-(2-Furyl)nicotinic Acid and 6-(2-Furyl)nicotinic Acid

- CAS : 857283-84-2 (5-(2-Furyl)nicotinic acid)

- Molecular Formula: C₁₀H₇NO₃

- Molecular Weight : 189.16 g/mol

- Key Differences: Replaces fluorine and methoxy groups with a furan ring at position 5 or 6.

- Applications : Explored in material science and as intermediates for heterocyclic compounds with anti-inflammatory or antitumor activity .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 5-Fluoro-2,6-dimethoxynicotinic acid | 166904-09-2 | C₈H₈FNO₅ | 217.15 | 5-F, 2,6-OCH₃, 3-COOH | Not reported | Pharmaceutical synthesis |

| 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | 5-F, 2,6-Cl, 3-COOH | Not reported | Agrochemical intermediates |

| 5-(2-Furyl)nicotinic acid | 857283-84-2 | C₁₀H₇NO₃ | 189.16 | 5-Furyl, 3-COOH | 261–263 | Material science, antitumor |

| 6-(2-Furyl)nicotinic acid | Not provided | C₁₀H₇NO₃ | 189.16 | 6-Furyl, 3-COOH | Not reported | Heterocyclic intermediates |

Research Findings and Implications

- Electronic Effects : Methoxy groups in 5-fluoro-2,6-dimethoxynicotinic acid reduce carboxylic acid acidity compared to chlorine in 2,6-dichloro-5-fluoronicotinic acid, impacting salt formation and solubility in polar solvents.

- Steric and Binding Properties : The furyl derivatives’ aromatic systems may enhance interactions with biological targets, whereas the fluorine and methoxy groups in the target compound improve metabolic stability in drug candidates .

- Synthetic Utility : While 5-fluoro-2,6-dimethoxynicotinic acid is synthesized via methoxylation and fluorination, its dichloro analogue is prepared through halogenation reactions under acidic conditions .

Biological Activity

5-Fluoro-2,6-dimethoxynicotinic acid (FDNA) is a fluorinated derivative of nicotinic acid, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-2,6-dimethoxynicotinic acid is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 5-position enhances its biological activity.

- Dimethoxy Groups : The methoxy groups at the 2 and 6 positions contribute to its lipophilicity and solubility in biological systems.

The biological activity of FDNA is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : FDNA has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with nicotinic acetylcholine receptors, potentially influencing neurotransmission and neuroprotection.

Antitumor Activity

Research indicates that FDNA exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against L1210 mouse leukemia cells and B16 melanoma cells.

- IC50 Values : Studies report IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <100 | Inhibition of thymidylate synthase |

| B16 (melanoma) | <200 | Induction of apoptosis through ROS accumulation |

Antimicrobial Activity

FDNA has demonstrated antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the specific microorganism:

- Pathogens Tested : Studies have included bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values indicating effective inhibition of microbial growth .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Candida albicans | 15 | Fungicidal |

Case Studies

- In Vivo Studies : In a murine model, FDNA exhibited significant tumor growth inhibition when administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced survival rates compared to controls .

- Cellular Mechanisms : Detailed studies using flow cytometry revealed that FDNA induces apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetic profile of FDNA is crucial for its therapeutic application:

- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily via conjugation reactions.

- Excretion : Renal excretion is the primary route for elimination from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.